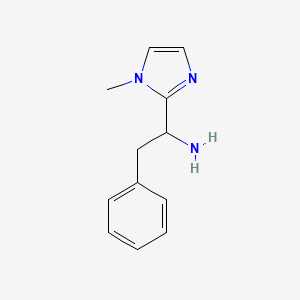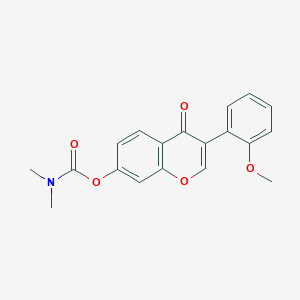
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A novel mono-isoxazole was synthesized from ®-Carvone and O -methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .Molecular Structure Analysis
The molecular formula of “3-(2-Methoxyphenyl)propionic acid” is C10H12O3 . The InChI Key is XSZSNLOPIWWFHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The “3-(2-methoxyphenyl)-isoxazole-carvone (MIC)” was studied for its anti-corrosion effect on carbon steel in 1 M HCl at 298 K . The study was carried out using weight loss, electrochemical tests and surface analysis .Physical And Chemical Properties Analysis
The appearance of “3-(2-Methoxyphenyl)propionic acid” is white to cream . It comes in the form of crystals or powder or crystalline powder . The melting point is between 83.5-89.5°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate derivatives involves multiple strategies, including microwave-assisted synthesis, reactions with amines, and multicomponent condensations. For example, microwave-assisted synthesis has been utilized to rapidly generate coumarin-pyrazole hybrids with potential antibacterial and anti-inflammatory properties (Chavan & Hosamani, 2018). Additionally, the interaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines has led to the formation of novel cyclic phosphonic analogues, demonstrating the compound's versatility in synthetic chemistry (Budzisz & Pastuszko, 1999).
Biological Activities
Compounds based on this compound exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. For instance, certain derivatives have shown promising antibacterial effects against Staphylococcus aureus and anti-inflammatory activities in in vitro assays (Chavan & Hosamani, 2018). Additionally, ruthenium flavanol complexes derived from chromenones have demonstrated significant cytotoxic potential against breast cancer cell lines, highlighting the compound's application in cancer research (Singh et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)25-12-8-9-14-17(10-12)24-11-15(18(14)21)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWPLAQZYCPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

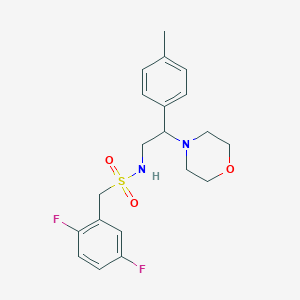
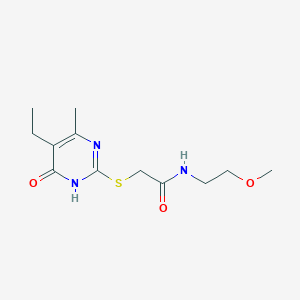
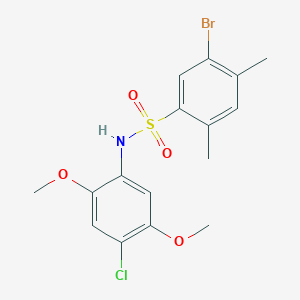
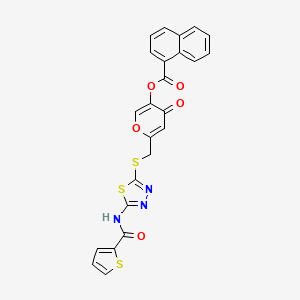
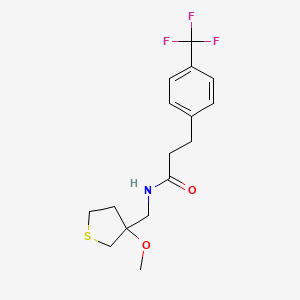
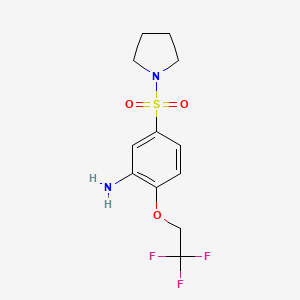
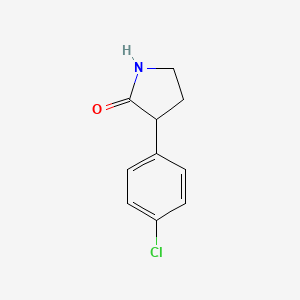
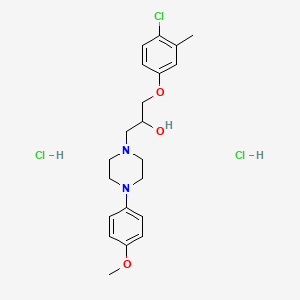
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)
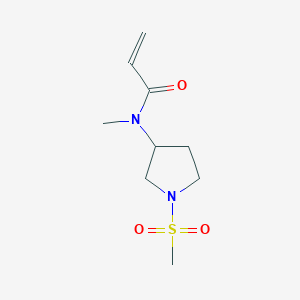
![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)
